Benzyl N-(Diphenylmethylene)-L-serinate
Description
Structure
3D Structure
Properties
IUPAC Name |
benzyl (2S)-2-(benzhydrylideneamino)-3-hydroxypropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO3/c25-16-21(23(26)27-17-18-10-4-1-5-11-18)24-22(19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15,21,25H,16-17H2/t21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPAWZKGPNOLUAC-NRFANRHFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C(CO)N=C(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)[C@H](CO)N=C(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70446633 | |
| Record name | Benzyl N-(Diphenylmethylene)-L-serinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70446633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
145362-72-7 | |
| Record name | Benzyl N-(Diphenylmethylene)-L-serinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70446633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Benzyl N-(Diphenylmethylene)-L-serinate: A Chiral Synthon for Asymmetric Amino Acid Synthesis
Introduction: The Strategic Importance of Benzyl N-(Diphenylmethylene)-L-serinate in Modern Drug Discovery
In the landscape of pharmaceutical development and medicinal chemistry, the precise construction of chiral molecules is paramount. Non-proteinogenic α-amino acids, particularly those bearing unique side chains, are invaluable building blocks for a new generation of therapeutics, from enzyme inhibitors to peptide mimetics. Benzyl N-(Diphenylmethylene)-L-serinate (CAS No. 145362-72-7) emerges as a highly strategic chiral synthon designed for the asymmetric synthesis of such tailor-made amino acids.
This guide provides an in-depth technical overview of this versatile compound, intended for researchers, scientists, and drug development professionals. We will explore its synthesis, analytical characterization, and core applications, focusing on the chemical principles that underpin its utility. The unique combination of the N-diphenylmethylene (benzophenone imine) group and the benzyl ester protecting groups provides a robust platform for stereoselective elaboration of the L-serine scaffold.
The diphenylmethylene group serves a dual, critical function: it not only protects the primary amine from unwanted side reactions but, more importantly, it acidifies the α-proton, facilitating its clean deprotonation to form a nucleophilic enolate. This enolate can then be reacted with various electrophiles to forge new carbon-carbon bonds with a high degree of stereocontrol, often guided by chiral phase-transfer catalysts. The benzyl ester provides stable protection for the carboxylic acid, which can be readily removed under mild hydrogenolysis conditions. This strategic design makes Benzyl N-(Diphenylmethylene)-L-serinate a powerful tool for accessing complex, enantiomerically pure β-hydroxy-α-amino acid derivatives.
Physicochemical Properties
A summary of the key physicochemical properties of Benzyl N-(Diphenylmethylene)-L-serinate is provided below.
| Property | Value | Reference(s) |
| CAS Number | 145362-72-7 | [1] |
| Molecular Formula | C₂₃H₂₁NO₃ | [1] |
| Molecular Weight | 359.42 g/mol | [1] |
| Appearance | White to off-white solid | Inferred from related compounds |
| Melting Point | 78-80 °C | Not widely available, typical for similar compounds |
| Solubility | Soluble in organic solvents such as dichloromethane, chloroform, and toluene. | Inferred from related compounds |
| Storage | Store in a cool, dry place, typically at -20°C for long-term stability. | Inferred from related compounds |
Synthesis of Benzyl N-(Diphenylmethylene)-L-serinate: A Representative Protocol
The overall synthetic strategy involves the initial preparation of L-serine benzyl ester, followed by the formation of the N-(diphenylmethylene) imine.
Caption: Overall workflow for the synthesis of the target compound.
Step 1: Synthesis of L-Serine Benzyl Ester p-Toluenesulfonate
This step employs a classic Fischer esterification, using p-toluenesulfonic acid as a catalyst and cyclohexane as a solvent to azeotropically remove water, driving the reaction to completion while minimizing racemization.[2][3]
Materials:
-
L-Serine
-
Benzyl alcohol
-
p-Toluenesulfonic acid monohydrate
-
Cyclohexane
-
Ethyl acetate
-
Dean-Stark apparatus
-
Round-bottom flask
-
Magnetic stirrer and heat source
Experimental Protocol:
-
Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus, a reflux condenser, and a magnetic stir bar, add L-serine (1.0 eq), benzyl alcohol (5.0 eq), p-toluenesulfonic acid monohydrate (1.2 eq), and cyclohexane.
-
Azeotropic Reflux: Heat the mixture to reflux and continue heating for 4-6 hours, collecting the water in the Dean-Stark trap.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting L-serine spot is no longer visible.
-
Crystallization: Cool the reaction mixture to room temperature. Add ethyl acetate to the mixture to induce precipitation of the product.
-
Isolation: Cool the mixture in an ice bath for 1-2 hours to maximize crystallization. Collect the resulting white solid by vacuum filtration.
-
Washing and Drying: Wash the solid with cold ethyl acetate and then with diethyl ether. Dry the product under vacuum to yield L-serine benzyl ester p-toluenesulfonate.
Causality and Self-Validation:
-
Why cyclohexane? Benzene and carbon tetrachloride are traditionally used for this azeotropic distillation but are highly hazardous.[2] Toluene can lead to racemization of the sensitive amino acid ester.[3] Cyclohexane provides a safer alternative that forms a similar aqueous azeotrope without promoting racemization, thus ensuring the stereochemical integrity of the L-serine backbone.[2][3]
-
Why a tosylate salt? The product is isolated as a p-toluenesulfonate salt, which is typically a stable, crystalline solid that is easy to handle and purify by crystallization, separating it from the excess benzyl alcohol and other impurities.[2]
Step 2: Synthesis of Benzyl N-(Diphenylmethylene)-L-serinate
This step involves the formation of the benzophenone imine by reacting the free amino group of the L-serine benzyl ester with benzophenone imine. The tosylate salt from the previous step is neutralized in situ.[4]
Materials:
-
L-Serine benzyl ester p-toluenesulfonate (from Step 1)
-
Benzophenone imine
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes
Experimental Protocol:
-
Neutralization: Suspend L-serine benzyl ester p-toluenesulfonate (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Base Addition: Add triethylamine (1.1 eq) to the suspension and stir at room temperature until the solid dissolves completely, indicating the formation of the free amine.
-
Imine Formation: Add benzophenone imine (1.05 eq) to the solution. Stir the reaction mixture at room temperature.
-
Reaction Monitoring: Monitor the reaction by TLC for the consumption of the starting amino ester. The reaction is typically complete within 4-8 hours.
-
Workup: Wash the reaction mixture sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter the mixture and remove the solvent under reduced pressure. Purify the crude residue by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to afford the pure Benzyl N-(Diphenylmethylene)-L-serinate.
Causality and Self-Validation:
-
Why triethylamine? Triethylamine is a non-nucleophilic organic base used to neutralize the p-toluenesulfonic acid, liberating the free primary amine of the serine ester, which is necessary for the reaction with benzophenone imine.[4]
-
Why benzophenone imine? This reagent allows for a transimination reaction, which is a mild and efficient method for forming the desired N-diphenylmethylene Schiff base.[4]
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemical integrity of the synthesized Benzyl N-(Diphenylmethylene)-L-serinate. The following section describes the expected analytical data.
Expected Nuclear Magnetic Resonance (NMR) Data
The following table summarizes the expected chemical shifts (δ) in the ¹H and ¹³C NMR spectra, based on the structure and data from analogous compounds.[5] Spectra are typically recorded in CDCl₃.
| ¹H NMR | Expected Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Protons | 7.60 - 7.10 | m | 15H | Aromatic protons (2x Ph of imine, 1x Ph of benzyl ester) |
| Protons | 5.20 | s | 2H | -O-CH₂ -Ph (benzyl ester) |
| Protons | 4.30 - 4.20 | m | 1H | α-CH (serine backbone) |
| Protons | 4.00 - 3.80 | m | 2H | β-CH₂ -OH (serine side chain) |
| Protons | ~2.5 (broad) | s | 1H | -OH (serine side chain) |
| ¹³C NMR | Expected Chemical Shift (ppm) | Assignment |
| Carbonyl | ~171 | C =O (ester) |
| Imine | ~168 | C =N (imine) |
| Aromatic | 140 - 127 | Aromatic Carbons |
| Ester Methylene | ~67 | -O-C H₂-Ph |
| Alpha Carbon | ~65 | α-C H |
| Beta Carbon | ~62 | β-C H₂-OH |
Mass Spectrometry (MS)
Electrospray ionization (ESI) mass spectrometry is expected to show the protonated molecular ion [M+H]⁺ at m/z ≈ 360.4.
High-Performance Liquid Chromatography (HPLC)
Purity analysis is typically performed using reverse-phase HPLC. More critically, chiral HPLC is essential to confirm the enantiomeric purity of the L-isomer. Derivatization is often not necessary for N-protected amino acid esters, and separation can be achieved on polysaccharide-based chiral stationary phases (CSPs).[2][3] The analysis would confirm the absence of the D-enantiomer, ensuring the compound's suitability for stereoselective synthesis.
Application in Asymmetric Synthesis: Stereoselective Alkylation
The primary utility of Benzyl N-(Diphenylmethylene)-L-serinate is as a prochiral nucleophile for the synthesis of novel, non-proteinogenic β-hydroxy-α-amino acids. The acidic α-proton can be removed by a base, and the resulting enolate can be alkylated with high stereoselectivity, particularly when a chiral phase-transfer catalyst is employed.
Caption: Workflow for asymmetric synthesis using the target compound.
Protocol: Asymmetric Alkylation via Phase-Transfer Catalysis
This protocol is adapted from the O'Donnell asymmetric amino acid synthesis, a powerful method for the enantioselective alkylation of glycine imines, which is directly applicable to this serine derivative.
Materials:
-
Benzyl N-(Diphenylmethylene)-L-serinate
-
An alkyl halide (e.g., methyl iodide, benzyl bromide)
-
(S)-(-)-N-Benzylcinchonidinium chloride (or similar chiral phase-transfer catalyst)
-
Potassium hydroxide (KOH), 50% aqueous solution (w/v)
-
Toluene
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve Benzyl N-(Diphenylmethylene)-L-serinate (1.0 eq) and the chiral phase-transfer catalyst (0.1 eq) in toluene.
-
Biphasic System: Add the 50% aqueous KOH solution (10 eq) to the flask.
-
Alkylation: Cool the vigorously stirred biphasic mixture to 0 °C in an ice bath. Add the alkyl halide (1.2 eq) dropwise over 15 minutes.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by TLC until the starting material is consumed (typically 4-8 hours).
-
Workup: Dilute the mixture with water and DCM. Separate the organic layer, and extract the aqueous layer twice more with DCM.
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the pure α-alkylated product.
Causality and Self-Validation:
-
Why a biphasic system? The phase-transfer catalyst functions by transporting the hydroxide ion (from the aqueous phase) into the organic phase to deprotonate the substrate. The resulting enolate is then shuttled by the catalyst's chiral cation, creating a chiral ion pair that directs the incoming electrophile to one face of the enolate, thereby controlling the stereochemistry of the newly formed C-C bond.
-
Why low temperature? Lowering the reaction temperature generally enhances diastereoselectivity by favoring the more ordered, lower-energy transition state that leads to the desired stereoisomer.
Deprotection to Yield the Final Amino Acid
The final step in the synthetic sequence is the removal of the protecting groups to unveil the novel, unprotected β-hydroxy-α-amino acid. This is typically achieved in a single step via catalytic hydrogenation, which cleaves both the N-diphenylmethylene (as diphenylmethane) and the O-benzyl groups.
Caption: Deprotection scheme to liberate the final amino acid.
Experimental Protocol:
-
Hydrogenation Setup: Dissolve the purified, alkylated product in methanol in a hydrogenation vessel.
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (10 mol%) to the solution.
-
Reaction: Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., with a balloon) while stirring vigorously at room temperature.
-
Monitoring and Workup: Monitor the reaction by TLC. Upon completion, filter the mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude novel amino acid, which can be further purified by recrystallization or ion-exchange chromatography.
Conclusion
Benzyl N-(Diphenylmethylene)-L-serinate stands as a meticulously designed and highly effective chiral building block for asymmetric synthesis. Its architecture allows for the reliable generation of a nucleophilic enolate from the L-serine backbone, which can be stereoselectively functionalized to introduce novel side chains. The protocols and principles outlined in this guide demonstrate its straightforward synthesis, characterization, and application. For research teams engaged in the discovery and development of new pharmaceuticals, mastering the use of such versatile synthons is a key enabler for accessing novel chemical space and accelerating the journey from concept to clinic.
References
-
Bolchi, C., Bavo, F., & Pallavicini, M. (2017). One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding the use of banned solvents. Amino Acids, 49(5), 949–956. Retrieved from [Link]
-
PubChem. (n.d.). Benzyl N-(Diphenylmethylene)-L-serinate. National Center for Biotechnology Information. Retrieved from [Link]
-
Royal Society of Chemistry. (2014). Supporting Information: Synthesis of O-benzyl-L-serine. Royal Society of Chemistry. Retrieved from [Link]
-
PubMed. (2017). One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding the use of banned solvents. National Library of Medicine. Retrieved from [Link]
-
Supplementary Information. (n.d.). General Procedure for Imine Syntheses and Characterization Data. Retrieved from [Link]
-
AIR Unimi. (2017). One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding the use of banned solvents. Università degli Studi di Milano. Retrieved from [Link]
Sources
Benzyl N-(Diphenylmethylene)-L-serinate: A Versatile Chiral Scaffold for Side-Chain Engineering
Executive Summary
Benzyl N-(Diphenylmethylene)-L-serinate (CAS: 145362-72-7) represents a critical "chiral cassette" in advanced organic synthesis, specifically for the development of complex peptidomimetics, glycopeptides, and unnatural amino acids. Unlike simple carbamate-protected amino acids (e.g., Boc-Ser-OMe), this molecule features a benzophenone imine (Schiff base) protecting group on the nitrogen and a benzyl ester on the carboxyl terminus.
This unique protecting group architecture offers two distinct strategic advantages:
-
Non-Participating Nitrogen: The Schiff base lacks the carbonyl oxygen present in carbamates (Boc, Fmoc), preventing "neighboring group participation" during side-chain modifications (e.g., glycosylation), thus allowing for superior stereocontrol.
-
Orthogonal Stability: The scaffold is stable under basic and anhydrous conditions but allows for simultaneous global deprotection via hydrogenolysis (removing both the benzyl ester and the Schiff base, if desired) or selective hydrolysis of the imine under mild acidic conditions.
This guide details the physicochemical profile, synthesis, and core experimental applications of this scaffold, focusing on its utility in side-chain functionalization via O-alkylation and Mitsunobu protocols.
Part 1: Chemical Profile & Specifications
| Property | Specification |
| Chemical Name | Benzyl N-(Diphenylmethylene)-L-serinate |
| CAS Number | 145362-72-7 |
| Molecular Formula | C₂₃H₂₁NO₃ |
| Molecular Weight | 359.42 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 78–80 °C |
| Solubility | Soluble in DCM, CHCl₃, THF, Toluene; Insoluble in water |
| pKa (α-proton) | ~19–20 (lowered by electron-withdrawing ester/imine) |
| Chirality | L-isomer (S-configuration) |
| Storage | -20°C, under inert atmosphere (Ar/N₂); Moisture sensitive |
Part 2: Mechanistic Utility (The Core)
The "core" value of Benzyl N-(Diphenylmethylene)-L-serinate lies in its electronic and steric environment .
The Schiff Base Effect
The diphenylmethylene group (
Orthogonality & Deprotection Logic
The molecule is designed for "convergent" synthesis strategies.
-
Acid Lability: The imine bond hydrolyzes in dilute aqueous acid (1N HCl/THF) to release the free amine.
-
Hydrogenolysis: Both the benzyl ester and the benzophenone imine (via hydrogenative cleavage/reduction) can often be removed or modified under
conditions, though typically the ester is cleaved to the acid, and the imine hydrolyzes during workup or is exchanged. -
Base Stability: The scaffold tolerates bases like
or , enabling Williamson ether synthesis on the side chain.
Part 3: Synthesis & Experimental Protocols
Protocol A: Preparation of Benzyl N-(Diphenylmethylene)-L-serinate
This protocol utilizes a transimination reaction, which is milder than direct condensation and avoids harsh dehydrating conditions that could racemize the serine.
Reagents:
-
L-Serine Benzyl Ester Hydrochloride (1.0 equiv)
-
Benzophenone Imine (1.05 equiv)
-
Dichloromethane (DCM) (Anhydrous)
-
DCM (for extraction)
Step-by-Step Methodology:
-
Dissolution: In a flame-dried round-bottom flask under Argon, suspend L-Serine Benzyl Ester HCl (10.0 g, 43 mmol) in anhydrous DCM (100 mL).
-
Transimination: Add Benzophenone Imine (7.5 mL, 45 mmol) dropwise at room temperature.
-
Reaction: Stir the mixture at room temperature for 16–24 hours. The suspension will gradually change as ammonium chloride (
) precipitates. -
Filtration: Filter the reaction mixture through a Celite pad to remove the precipitated
. Wash the pad with DCM (2 x 20 mL). -
Workup: Wash the filtrate with water (2 x 50 mL) and brine (50 mL). Dry the organic layer over anhydrous
.[1] -
Concentration: Evaporate the solvent under reduced pressure (rotary evaporator) to yield a viscous oil.
-
Crystallization: Triturate the oil with cold hexanes or a Hexane:EtOAc (9:1) mixture. The product will crystallize as a white solid.[2]
-
Yield: Expected yield is 85–95%.
Protocol B: Core Application – O-Functionalization (Mitsunobu Reaction)
This workflow demonstrates the use of the scaffold to synthesize unnatural amino acid ethers or dehydroalanine precursors.
Reagents:
-
Benzyl N-(Diphenylmethylene)-L-serinate (1.0 equiv)
-
Triphenylphosphine (
) (1.5 equiv) -
Diisopropyl azodicarboxylate (DIAD) (1.5 equiv)
-
Nucleophile (e.g., Phenol, N-Hydroxyphthalimide) (1.2 equiv)
-
THF (Anhydrous)
Step-by-Step Methodology:
-
Setup: Dissolve Benzyl N-(Diphenylmethylene)-L-serinate (1.0 mmol) and
(1.5 mmol) in anhydrous THF (10 mL) under Argon. Cool to 0°C.[1][3] -
Addition: Add the nucleophile (1.2 mmol).
-
Activation: Add DIAD (1.5 mmol) dropwise over 10 minutes, maintaining the temperature at 0°C. The solution will turn yellow.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor by TLC (Hexane:EtOAc 3:1).
-
Quench & Workup: Concentrate the THF. Redissolve in Et2O (50 mL), wash with saturated
and brine. -
Purification: Purify via flash column chromatography on silica gel. (Note: The Schiff base is lipophilic; elute with non-polar solvent gradients).
Part 4: Visualization of Workflow
The following diagram illustrates the synthesis and subsequent functionalization pathways.
Part 5: Handling & Stability (Trustworthiness)
-
Hydrolytic Sensitivity: The benzophenone imine is thermodynamically stable but kinetically labile in the presence of water and acid. Avoid acidic workups (e.g., 1N HCl washes) unless the goal is deprotection. Use saturated
or for quenching. -
Racemization Risk: While the L-isomer is stable under neutral conditions, prolonged exposure to strong bases (e.g., LDA, KOtBu) can deprotonate the
-carbon, leading to racemization. For O-alkylation, use the minimum necessary equivalents of base (e.g., NaH) and keep temperatures low (0°C). -
Purification: Silica gel chromatography can sometimes induce hydrolysis if the silica is too acidic. It is recommended to flush the column with 1% Triethylamine (Et3N) in hexanes before loading the sample to neutralize active sites.
References
-
O'Donnell, M. J. (2004). "The Enantioselective Synthesis of
-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters." Accounts of Chemical Research. Link -
O'Donnell, M. J., et al. (1989). "The synthesis of amino acid derivatives by phase-transfer catalysis." Journal of the American Chemical Society. Link
-
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Referencing Benzophenone Imine stability). Link
-
Scott, W. L., et al. (2002). "Solid-phase synthesis of Schiff base protected amino acid derivatives." Tetrahedron Letters. Link
-
ChemicalBook. (2024). "Benzyl N-(Diphenylmethylene)-L-serinate Properties and CAS Data." Link
Sources
Technical Guide: Starting Materials & Synthesis of Benzyl N-(Diphenylmethylene)-L-serinate
This technical guide details the starting materials and synthetic methodology for Benzyl N-(Diphenylmethylene)-L-serinate , a critical chiral building block in organic synthesis. This molecule serves as a protected serine derivative, enabling side-chain manipulations without racemization or interference from the amine/carboxylate termini.
Executive Summary
Benzyl N-(Diphenylmethylene)-L-serinate (CAS: 145362-72-7) is a bifunctionalized amino acid derivative.[1] It features a benzyl ester protecting group at the C-terminus and a diphenylmethylene (benzophenone imine) protecting group at the N-terminus. This specific orthogonality allows for selective reactions at the free hydroxyl side chain (e.g., glycosylation, phosphorylation) or use as a substrate in phase-transfer catalyzed alkylations.
This guide prioritizes a convergent synthetic strategy utilizing high-purity L-Serine, Benzyl Alcohol, and Benzophenone Imine.
Part 1: Critical Starting Materials
The quality of the final scaffold is strictly dependent on the integrity of three core starting materials.
L-Serine (The Chiral Core)[2]
-
Role: Provides the carbon backbone and stereochemical center (
-configuration). -
Critical Specification: Optical purity is paramount. Use L-Serine with ee > 99% .
-
Contaminant Watch: Moisture content must be <0.5%. Water interferes with the initial esterification step, leading to sluggish reaction rates and potential hydrolysis.
-
Storage: Hygroscopic; store in a desiccator at room temperature.
Benzyl Alcohol (The C-Terminal Protector)
-
Role: Acts as both the reagent and solvent for the esterification step.
-
Purity Requirement: Anhydrous,
99%. -
Technical Insight: Benzyl alcohol is prone to oxidation (forming benzaldehyde) upon prolonged exposure to air. Use freshly distilled or nitrogen-blanketed sources to prevent side reactions during the acid-catalyzed esterification.
Benzophenone Imine (The N-Terminal Mask)
-
Role: Reacts with the amine to form the Schiff base (imine).
-
Mechanism: It acts as an ammonia equivalent carrier.[2] The reaction is a transimination , where the amino acid amine displaces ammonia from benzophenone imine.
-
Handling: Stable liquid at room temperature but sensitive to hydrolysis in acidic aqueous environments.
Reagents & Catalysts
-
p-Toluenesulfonic Acid Monohydrate (pTSA
H O): The catalyst of choice for esterification. It allows for the formation of the stable tosylate salt of the intermediate. -
Solvents: Cyclohexane or Toluene (for azeotropic water removal); Dichloromethane (DCM) for the transimination step.
Part 2: Synthetic Workflow & Protocols
The synthesis follows a linear two-step sequence: Azeotropic Esterification followed by Transimination .
Step 1: Synthesis of Benzyl L-Serinate (pTSA Salt)
Direct esterification of L-serine with benzyl alcohol is thermodynamically unfavorable in the presence of water. We utilize a Dean-Stark trap to continuously remove water, driving the equilibrium to completion.
Protocol:
-
Setup: Equip a 1 L round-bottom flask with a magnetic stir bar and a Dean-Stark apparatus topped with a reflux condenser.
-
Charge: Add L-Serine (1.0 eq), Benzyl Alcohol (5.0 eq), and pTSA
H O (1.1 eq). -
Solvent: Add Cyclohexane or Toluene (approx. 10 mL per gram of serine). Note: Cyclohexane is less toxic than benzene and provides a suitable azeotrope.
-
Reflux: Heat the mixture to reflux. Water will separate in the Dean-Stark trap. Continue until water evolution ceases (approx. 5–8 hours).
-
Workup:
-
Cool the mixture to room temperature.
-
Add Diethyl Ether or Ethyl Acetate to precipitate the product.[3]
-
Filter the white solid (Benzyl L-serinate
pTSA salt). -
Wash extensively with ether to remove excess benzyl alcohol.
-
Yield Target: >85%.
-
Step 2: Imine Formation (Transimination)
This step converts the amine salt into the diphenylmethylene protected form. The reaction is driven by the release of volatile ammonia gas.
Protocol:
-
Neutralization (In-situ): Suspend the Benzyl L-serinate
pTSA salt (1.0 eq) in Dichloromethane (DCM) . -
Addition: Add Benzophenone Imine (1.05 eq).
-
Stirring: Stir the mixture at Room Temperature (RT) for 12–24 hours.
-
Observation: The suspension effectively dissolves as the free amine reacts, though the pTSA salt of ammonia will precipitate or remain suspended depending on concentration.
-
Optimization: To accelerate, wash the initial salt with mild base (NaHCO
) to isolate the free amine before adding benzophenone imine, or simply stir the biphasic mixture (DCM/Aq. NaHCO ) with the imine. -
Preferred Route (Anhydrous): Stir Salt + Imine in DCM. The pTSA binds to the released ammonia. Filter off the ammonium tosylate byproduct if it precipitates, or wash the DCM solution with water to remove salts.
-
-
Purification:
-
Wash the organic layer with water (2x) and Brine (1x).
-
Dry over Na
SO and concentrate in vacuo. -
Crystallization: Recrystallize from Hexane/Ethyl Acetate if necessary, though the product often solidifies as a pale yellow solid upon standing.
-
Part 3: Data Summary & Quality Control
| Property | Specification | Method of Verification |
| Appearance | White to pale yellow solid | Visual Inspection |
| Molecular Formula | C | Mass Spectrometry (HRMS) |
| Molecular Weight | 359.42 g/mol | - |
| Purity | >98% | HPLC (Chiral column for ee%) |
| Identity | Matches Reference | |
| Key NMR Signal | Confirmation of Benzyl Ester |
Troubleshooting:
-
Low Yield in Step 1: Ensure the Dean-Stark trap is functioning and the solvent is actually refluxing. Water removal is the rate-limiting step.
-
Imine Hydrolysis: Avoid acidic workups in Step 2. The diphenylmethylene group is acid-labile (cleaves with 1N HCl/THF). Keep workup neutral or slightly basic.
Part 4: Visualization of Pathways
Synthetic Pathway Diagram
Caption: Two-step convergent synthesis of Benzyl N-(Diphenylmethylene)-L-serinate from L-Serine.
Mechanism of Transimination
Caption: Mechanistic flow of the transimination reaction protecting the N-terminus.
References
-
O'Donnell, M. J. (2004).[4] The Enantioselective Synthesis of
-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters.[4] Accounts of Chemical Research, 37(8), 506–517. [Link] -
Organic Syntheses. (2017). Preparation of Benzyl ((R)-2-(4-(benzyloxy)phenyl)-2-((tert-butoxycarbonyl)amino)acetyl)-D-phenylalaninate.[5] Org.[5] Synth., 94, 388-398.[5] [Link]
- Bolchi, C., et al. (2015). One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding hazardous solvents. Amino Acids, 47, 1179–1189. (Contextualized via search result 1.19).
-
O'Donnell, M. J., Boniece, J. M., & Earp, S. E. (1978).[6][7] The synthesis of amino acids by phase-transfer reactions.[4][6][8] Tetrahedron Letters, 19(30), 2641-2644. [Link]
Sources
- 1. BENZYL N-(DIPHENYLMETHYLENE)-L-SERINATE CAS#: 145362-72-7 [amp.chemicalbook.com]
- 2. Benzophenone imine - Wikipedia [en.wikipedia.org]
- 3. air.unimi.it [air.unimi.it]
- 4. The enantioselective synthesis of alpha-amino acids by phase-transfer catalysis with achiral Schiff base esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. The synthesis of amino acids by phase-transfer reactions [organic-chemistry.org]
- 7. O'Donnell Amino Acid Synthesis [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
The Sentinel of Serine: A Technical Guide to Protected Derivatives in Peptide Synthesis
The following technical guide details the discovery, synthesis, and strategic application of protected serine derivatives.
Introduction: The Serine Conundrum
In the hierarchy of "difficult" amino acids, Serine (Ser, S) occupies a unique position. Unlike the chemically inert alkyl side chains of Leucine or Valine, Serine possesses a nucleophilic primary hydroxyl group (
This structural proximity creates a "perfect storm" for side reactions during peptide synthesis. Without orthogonal protection, the hydroxyl group acts as a nucleophile, attacking activated carboxyl groups to form branched peptides (O-acylation). However, the more insidious threat—and the primary driver for the evolution of serine protection—is
This guide explores the chemical causality behind these failures and details the synthesis of the two critical solutions: the O-tert-butyl (tBu) ether and the Oxazolidine (Pseudoproline) systems.
The Chemical Hazard: Mechanisms of Failure
To understand why we synthesize specific derivatives, we must first visualize the failure mode. Under the basic conditions required for Fmoc removal (typically 20% Piperidine), the
The -Elimination Pathway
If the oxygen protecting group is electron-withdrawing (like an acetyl or phosphate group) or if the base is too strong, the side chain is eliminated, collapsing the structure into Dehydroalanine (Dha) . Dha is highly reactive and will trap nucleophiles (like piperidine) in a Michael addition, permanently ruining the peptide.
Figure 1: The
Strategic Evolution: Benzyl (Bzl) vs. tert-Butyl (tBu)
The history of serine protection mirrors the shift from Boc/Bzl chemistry to Fmoc/tBu chemistry.
| Feature | O-Benzyl (Bzl) | O-tert-Butyl (tBu) |
| Era | Merrifield (1963) | Wünsch & Jentsch (1964) |
| Stability | Acid Stable (TFA) | Base Stable (Piperidine) |
| Cleavage | HF / TFMSA (Harsh) | TFA (Mild) |
| Risk | High racemization during synthesis | Minimal racemization |
| Current Status | Niche (Boc chemistry) | Industry Standard |
The Verdict: For modern drug development, Fmoc-Ser(tBu)-OH is the non-negotiable standard. The electron-donating nature of the t-butyl group destabilizes the enolate intermediate shown in Figure 1, effectively suppressing
Deep Dive: Synthesis of Fmoc-Ser(tBu)-OH
The synthesis of Fmoc-Ser(tBu)-OH is a multi-step industrial workflow. The core challenge is selectively alkylating the side-chain hydroxyl group without alkylating the
The "Ester Route" Protocol
Historically established by Wünsch and Jentsch, this route uses temporary carboxyl protection to direct the alkylation to the hydroxyl group.
Figure 2: The industrial synthesis workflow for Fmoc-Ser(tBu)-OH.
Detailed Experimental Protocol
Note: This protocol synthesizes the intermediate H-Ser(tBu)-OH, the critical precursor.
Phase 1: Methyl Ester Formation
-
Suspend L-Serine (1.0 eq) in anhydrous Methanol (10 vol).
-
Cool to 0°C. Add Thionyl Chloride (1.1 eq) dropwise. Caution: Exothermic.
-
Reflux for 2 hours.
-
Evaporate solvent to yield H-Ser-OMe·HCl as a white solid.
Phase 2: The Wünsch Etherification (Isobutylene Method)
This is the classic method. For a safer, modern alternative, see the "Green" note below.
-
Dissolve H-Ser-OMe·HCl in Dichloromethane (DCM).
-
Catalyst: Add concentrated
(0.5 eq) or p-Toluenesulfonic acid. -
React: Saturate the solution with Isobutylene gas in a pressure vessel.
-
Time: Stir at room temperature for 2–3 days.
-
Workup: Neutralize with
, wash with water, and evaporate DCM. -
Yield: H-Ser(tBu)-OMe (Oil).
Phase 3: Saponification & Fmoc Protection
-
Hydrolysis: Treat the ester with 2N NaOH in Methanol/Water (1:1) for 1 hour. Neutralize to pH 7 to isolate H-Ser(tBu)-OH.
-
Fmoc-Cl/OSu: React the free amino acid with Fmoc-OSu (1.1 eq) and
(2.0 eq) in Acetone/Water. -
Acidify: Carefully acidify to pH 3.0 with dilute HCl (avoid pH < 2 to prevent tBu loss).
-
Extract: Extract into Ethyl Acetate and crystallize.
Field Insight (Green Chemistry): Handling Isobutylene gas is hazardous. A modern, validated alternative uses tert-Butyl Acetate with perchloric acid (
) catalysis. This proceeds in liquid phase without high-pressure vessels, significantly improving safety profiles in scale-up environments.
The Oxazolidine Solution (Pseudoprolines)
While t-butyl protection solves the chemical reactivity issue, it does not solve the physical issue of aggregation. Serine-rich peptides often form
The Solution: Pseudoprolines (
Synthesis of the Oxazolidine Unit:
-
Start: Fmoc-Ser-OH.
-
Cyclization: React with 2,2-dimethoxypropane (for dimethyl oxazolidine) and acid catalyst.
-
Result: The serine is now "locked" in a ring.
-
Usage: This unit is coupled into the peptide chain. During final cleavage (TFA), the ring hydrolyzes, releasing the native Serine residue.
Troubleshooting & QC Criteria
When sourcing or synthesizing protected serine, validate against these parameters:
| Parameter | Acceptance Criteria | Failure Consequence |
| Purity (HPLC) | > 99.0% | Truncated peptides |
| D-Enantiomer | < 0.5% | Loss of biological activity |
| Free Serine | < 0.1% | Side-chain branching |
| Water Content | < 1.0% | Hydrolysis of active esters during coupling |
References
-
Fischer, E., & Fourneau, E. (1901). Über einige Derivate des Glykocolls. Berichte der deutschen chemischen Gesellschaft.
-
Bergmann, M., & Zervas, L. (1932). Über ein allgemeines Verfahren der Peptid-Synthese. Berichte der deutschen chemischen Gesellschaft.
-
Merrifield, R. B. (1963). Solid Phase Peptide Synthesis.[1][2][3] I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society.
-
Wünsch, E., & Jentsch, J. (1964). Zur Synthese des Glucagons, I. Darstellung der Sequenz 1–4. Chemische Berichte. (The foundational paper for t-butyl ether protection of Serine).
-
Carpino, L. A., & Han, G. Y. (1970). The 9-Fluorenylmethoxycarbonyl Amino-Protecting Group. The Journal of Organic Chemistry.
-
Mutter, M., et al. (1995). Pseudoprolines (psi Pro) for accessing "inaccessible" peptides. Peptide Research. (Introduction of the Oxazolidine strategy).
-
BenchChem. (2025).[1] A Comprehensive Guide to the Synthesis and Purification of Fmoc-Ser(tBu)-OH.
Sources
Methodological & Application
Benzyl N-(Diphenylmethylene)-L-serinate as a chiral auxiliary in asymmetric synthesis
Application Note: Benzyl -(Diphenylmethylene)-L-serinate as a Chiral Template for -Quaternary Amino Acids
Strategic Overview
Benzyl
While often categorized alongside O’Donnell’s glycine Schiff bases, the serine derivative presents a unique challenge and opportunity: the presence of the
-
Phase-Transfer Catalysis (PTC): The acyclic ester acts as a pro-chiral nucleophile.
-
Self-Regeneration of Stereocenters (SRS): The molecule cyclizes to an oxazolidine, where the original L-serine chirality directs the incoming electrophile, acting as a true "chiral auxiliary" before being restored.
This guide focuses on the Phase-Transfer Catalyzed Alkylation of the
Mechanistic Principles
The Activation/Protection System
The molecule utilizes a dual-protection strategy that simultaneously activates the substrate:
-
Diphenylmethylene (Benzophenone Imine): Protects the amine and lowers the pKa of the
-proton (~18-23 in DMSO), making it accessible to mild bases (e.g., KOH, CsOH) without organolithiums. -
Benzyl Ester: Protects the carboxyl group and prevents decarboxylation, while being orthogonal to acid-labile groups (like Boc/tBu) potentially used on the side chain.
Enolate Geometry and Stereocontrol
Upon deprotonation, the reagent forms an aza-enolate. In the absence of a chiral catalyst, the "L" stereocenter is destroyed (planarization). To achieve asymmetric induction, the reaction relies on Interfacial Mechanism via a Chiral Phase Transfer Catalyst (PTC).
-
The Catalyst: Chiral quaternary ammonium salts (e.g., Cinchona alkaloid derivatives or Maruoka catalysts) form a tight ion pair with the enolate at the organic/aqueous interface.[1]
-
The Shielding: The catalyst’s bulky architecture blocks one face of the enolate, forcing the electrophile to attack from the opposite side, thereby "setting" the new quaternary stereocenter.
Visualization: The Catalytic Cycle
The following diagram illustrates the interfacial mechanism for the asymmetric alkylation of Benzyl
Caption: Interfacial mechanism of Asymmetric Phase Transfer Catalysis (PTC). The chiral ammonium salt (Q) extracts the enolate into the organic phase, shielding one face during alkylation.*
Experimental Protocols
Protocol A: Preparation of the Reagent
Note: If the side-chain hydroxyl is not protected, O-alkylation will compete with C-alkylation. This protocol assumes the synthesis of the O-Benzyl protected derivative.
Reagents:
-
L-Serine benzyl ester hydrochloride (1.0 equiv)
-
Benzophenone imine (1.05 equiv)
-
Dichloromethane (DCM) (0.5 M concentration)
-
Stirring at Room Temperature (RT)
Steps:
-
Suspend L-Serine benzyl ester HCl (10 mmol, 2.31 g) in DCM (20 mL).
-
Add Benzophenone imine (10.5 mmol, 1.76 mL).
-
Stir the mixture at RT for 16–24 hours. The suspension will slowly clear as the ammonium chloride byproduct precipitates (or remains suspended depending on solvent).
-
Filter the mixture through a Celite pad to remove ammonium salts.
-
Concentrate the filtrate in vacuo.
-
Purification: Recrystallize from Hexane/Ethyl Acetate or use flash chromatography (SiO2, Hexane/EtOAc 4:1) to yield Benzyl
-(diphenylmethylene)-L-serinate .-
Quality Check:
H NMR should show the characteristic benzhydryl protons and the absence of NH signals.
-
Protocol B: Asymmetric -Alkylation (The O'Donnell Method)
Target: Synthesis of
Reagents:
-
Substrate:
-Benzyl-protected Benzyl -(diphenylmethylene)-L-serinate (1.0 equiv). Note: The side chain OH must be protected (e.g., O-Bzl or O-tBu) prior to this step. -
Electrophile: Methyl Iodide (MeI) (1.2–1.5 equiv).
-
Catalyst:
-Benzylcinchonidinium chloride (10 mol%) (for S-selectivity) or Maruoka Catalyst (1 mol%) (for high enantioselectivity). -
Base: 50% aq.[2] KOH (10 equiv).
-
Solvent: Toluene or Toluene/CHCl
(4:1).
Procedure:
-
Setup: In a round-bottom flask, dissolve the Substrate (1.0 mmol) and Catalyst (0.1 mmol) in Toluene (10 mL).
-
Cooling: Cool the mixture to 0°C (or -20°C for higher ee).
-
Base Addition: Add 50% aqueous KOH (1.12 g, ~10 mmol) vigorously.
-
Alkylation: Add Methyl Iodide (1.5 mmol, 93
L) dropwise. -
Reaction: Stir vigorously at 0°C. Monitoring by TLC (Hexane/EtOAc) is crucial. Reaction typically completes in 2–6 hours.
-
Quench: Dilute with water (20 mL) and extract with Ethyl Acetate (3 x 15 mL).
-
Workup: Wash combined organics with brine, dry over Na
SO , and concentrate. -
Analysis: Determine Diastereomeric Ratio (dr) and Enantiomeric Excess (ee) via Chiral HPLC (e.g., Chiralcel OD-H column).
Protocol C: Hydrolysis (Deprotection)
To release the free amino acid:
-
Dissolve the alkylated imine in THF/1N HCl (1:1).
-
Stir at RT for 2 hours (cleaves the imine).
-
Wash with ether (removes benzophenone).
-
Adjust aqueous layer pH to neutralize.
-
(Optional) Hydrogenolysis (H
, Pd/C) to remove the benzyl ester and O-benzyl ether if free serine is desired.
Quantitative Data Summary
| Parameter | Standard Condition | Optimization Limit | Impact on Result |
| Temperature | 0°C | -78°C | Lower temp increases ee but decreases rate. |
| Catalyst Load | 10 mol% | 1 mol% | High load ensures rate; Maruoka catalysts work at 1%. |
| Base Conc. | 50% KOH | Solid KOH/K | Solid bases (Solid-Liquid PTC) require specific catalysts. |
| Agitation | 1000 rpm | >1200 rpm | Critical: PTC is diffusion-controlled. High stirring is mandatory. |
Expert Insights & Troubleshooting
-
The "L" Misconception: Users often assume the starting "L" configuration directs the stereochemistry. In Protocol B (PTC), it does not . The enolate is planar. The Catalyst determines the product chirality. If you require the starting "L" to direct the outcome, you must use the Seebach Method (cyclization to oxazolidine), not the acyclic imine method.
-
Side Chain Protection: Never attempt Protocol B with a free hydroxyl group. The base will deprotonate the OH (pKa ~16) before the
-CH, leading to Williamson ether synthesis (O-alkylation) instead of C-alkylation. -
Monitoring: The benzophenone imine is sensitive to acid. Ensure your CDCl
for NMR is neutralized (pass through basic alumina) to avoid hydrolysis during analysis.
References
-
O'Donnell, M. J. (2004). "The Enantioselective Synthesis of
-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters." Accounts of Chemical Research, 37(8), 506–517. Link -
Maruoka, K., & Ooi, T. (2003). "Recent Advances in Asymmetric Phase-Transfer Catalysis." Angewandte Chemie International Edition, 42(47), 5796-5823. Link
-
Seebach, D., et al. (1987). "Self-Regeneration of Stereocenters (SRS)—Applications, Limitations, and Abandonment of a Synthetic Principle." Topics in Current Chemistry, 138, 137-277. Link
-
Lygo, B., & Andrews, B. I. (2004). "Asymmetric Phase-Transfer Catalysis Utilizing Cinchona Alkaloid Derivatives." Accounts of Chemical Research, 37(8), 518–525. Link
Application Note: Advanced Analytical Strategies for Monitoring Reactions of Benzyl N-(Diphenylmethylene)-L-serinate
Abstract
Benzyl N-(Diphenylmethylene)-L-serinate is a pivotal chiral building block in synthetic chemistry, prized for its protected functional groups that allow for selective transformations. As a derivative of L-serine, its utility spans peptide synthesis and the development of complex pharmaceutical intermediates.[1] The success of synthetic routes involving this compound hinges on the precise monitoring of reaction progress, ensuring complete conversion, minimizing side-product formation, and preserving stereochemical integrity. This guide provides an in-depth exploration of analytical techniques and detailed protocols tailored for monitoring key reactions of Benzyl N-(Diphenylmethylene)-L-serinate, grounded in the principles of modern process analytical technology.
Introduction: The Synthetic Versatility and Analytical Challenges
Benzyl N-(Diphenylmethylene)-L-serinate possesses three key functional sites amenable to chemical modification: the N-terminal imine (a diphenylmethylene protecting group), the C-terminal benzyl ester, and the primary hydroxyl group on the serine side chain. The diphenylmethylene group provides robust protection for the amine, while the benzyl ester secures the carboxylic acid.[2] This arrangement facilitates reactions such as O-acylation, glycosylation, or subsequent deprotection steps to reveal the amine or carboxylic acid for peptide coupling.
The primary analytical challenge lies in distinguishing the starting material from intermediates and final products, which often share significant structural similarity. This necessitates high-resolution techniques capable of quantifying subtle changes in polarity, mass, and functional group chemistry.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₂₃H₂₁NO₃ | [3] |
| Molecular Weight | 359.4 g/mol | [3] |
| Appearance | White Solid | [4] |
| Melting Point | 78-80 °C | [4] |
| Solubility | Chloroform, Dichloromethane | [4] |
Core Analytical Methodologies: A Multi-Technique Approach
No single analytical technique is sufficient for comprehensive reaction monitoring. A synergistic approach combining chromatographic separation with spectroscopic characterization provides the most complete picture of the reaction dynamics. Powerful analytical techniques for reaction monitoring include Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (MS).[5][6]
-
High-Performance Liquid Chromatography (HPLC): As the cornerstone of reaction monitoring, reversed-phase HPLC (RP-HPLC) excels at separating and quantifying components in the reaction mixture based on their polarity. It is invaluable for tracking the consumption of starting materials and the formation of products over time.[7][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides unambiguous structural confirmation of reactants, intermediates, and products. ¹H NMR is particularly useful for observing the disappearance of signals corresponding to protecting groups or the appearance of new signals from the modified structure. For chiral molecules, specialized NMR techniques can confirm the retention of stereochemistry.[9][10][11]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a rapid, in-situ technique ideal for tracking changes in key functional groups. The conversion of the imine to an amine, for example, produces a distinct and easily monitored spectral change.[12]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This hybrid technique couples the separation power of HPLC with the detection specificity of mass spectrometry. It is exceptionally useful for identifying unknown byproducts and confirming the molecular weights of expected products in complex reaction mixtures.
Logical Workflow for Reaction Analysis
The following diagram illustrates a logical workflow for comprehensive reaction analysis, integrating multiple techniques for robust data generation and interpretation.
Caption: Fig. 1: Integrated Analytical Workflow
Application Protocol 1: Monitoring N-Deprotection (Imine Hydrolysis)
The diphenylmethylene group is typically removed by acid-catalyzed hydrolysis, yielding the free amine of L-serine benzyl ester and benzophenone as a byproduct.[13] Monitoring this reaction is crucial to prevent potential side reactions associated with prolonged exposure to acid.
Principle of Analysis
The reaction progress is monitored by observing the decrease in the concentration of the nonpolar, imine-containing starting material and the concurrent increase in the more polar, primary amine product.
A. High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is designed to provide a quantitative measure of reaction conversion. It is essential to perform a preliminary small-scale cleavage to determine the optimal conditions.
-
Instrumentation: HPLC system with UV detector.
-
Column: C18 Wide Pore, 4.6 x 250 mm.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm & 254 nm.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
Methodology:
-
Standard Preparation: Prepare 1 mg/mL stock solutions of both the starting material (Benzyl N-(Diphenylmethylene)-L-serinate) and the expected product (L-Serine benzyl ester) in 50:50 Acetonitrile:Water.
-
Sample Preparation: At designated time points (e.g., t=0, 1h, 2h, 4h), withdraw a small aliquot (~10 µL) from the reaction mixture. Immediately dilute it into 1 mL of the mobile phase starting condition (e.g., 95% A, 5% B) to quench the reaction and prepare for injection.
-
Gradient Elution:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-35 min: 95% to 5% B
-
35-40 min: 5% B (Re-equilibration)
-
-
Data Analysis: Integrate the peak areas for the starting material and the product. Calculate the percent conversion using the formula: % Conversion = [Area(Product) / (Area(Start) + Area(Product))] * 100
Expected Observations:
| Compound | Expected Retention Time (min) | Rationale for Retention |
| Benzyl N-(Diphenylmethylene)-L-serinate | ~22-25 | Highly nonpolar due to diphenylmethylene and benzyl groups. |
| L-Serine benzyl ester | ~10-12 | More polar after removal of the large, nonpolar imine group. |
| Benzophenone (Byproduct) | ~20-22 | Nonpolar, will elute near the starting material. |
B. Fourier-Transform Infrared (FTIR) Spectroscopy Protocol
FTIR provides a quick, qualitative check on the conversion of the key functional group.
Methodology:
-
Background: Record a background spectrum of the reaction solvent.
-
Initial Spectrum (t=0): Withdraw an aliquot of the reaction mixture at the start and record its IR spectrum.
-
Reaction Monitoring: At subsequent time points, withdraw aliquots and record their spectra.
-
Data Analysis: Overlay the spectra. Look for the disappearance of the C=N stretch and the appearance of N-H bending vibrations. The imine C=N stretching band is often found around 1600-1670 cm⁻¹.[12][14]
Key Spectral Changes:
| Functional Group | Wavenumber (cm⁻¹) | Observation |
| C=N Stretch (Imine) | ~1620-1640 | Disappears as reaction proceeds. |
| N-H Bend (Primary Amine) | ~1590-1650 | Appears and grows in intensity. |
| O-H Stretch (from water/acid) | Broad, ~3200-3600 | May obscure N-H stretching region. |
Application Protocol 2: Monitoring Chiral Integrity
Maintaining the stereochemical purity of the L-serine backbone is critical. Acidic or basic conditions, or certain reagents, can potentially cause racemization at the α-carbon. Chiral analysis is therefore a mandatory validation step.
Principle of Analysis
Chiral analysis techniques separate enantiomers, allowing for the quantification of the desired L-enantiomer versus the undesired D-enantiomer. This is typically achieved using a chiral stationary phase in HPLC or a chiral derivatizing/solvating agent in NMR.[9][11][15]
A. Chiral HPLC Protocol
-
Instrumentation: HPLC system with UV or MS detector.
-
Column: Chiral Stationary Phase (CSP) column (e.g., Chirasil-L-Val). The choice of column is highly specific and may require screening.
-
Mobile Phase: Typically a non-polar solvent system like Hexane/Isopropanol. The exact ratio must be optimized.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV at 220 nm.
Methodology:
-
Sample Preparation: After the reaction is complete and the product is isolated, dissolve a small amount in the mobile phase. Derivatization may be required depending on the column and analyte.[16]
-
Isocratic Elution: Run the sample under optimized isocratic conditions. The two enantiomers will elute as separate peaks.
-
Data Analysis: Calculate the enantiomeric excess (ee) using the peak areas of the L- and D-enantiomers: % ee = [|Area(L) - Area(D)| / (Area(L) + Area(D))] * 100
B. Chiral NMR Spectroscopy
NMR can be used to determine enantiomeric purity without physical separation by using a chiral solvating agent (CSA) to induce a chemical shift difference between the enantiomers.[9][11]
Caption: Fig. 2: Chiral NMR Workflow
Methodology:
-
Sample Preparation: Dissolve the purified product in a suitable deuterated solvent (e.g., CDCl₃).
-
Acquire Initial Spectrum: Record a standard ¹H NMR spectrum.
-
Add CSA: Add a sub-stoichiometric amount of a chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol).
-
Acquire Final Spectrum: Record the ¹H NMR spectrum again. Protons near the chiral center of the analyte should now appear as two distinct sets of signals, one for each enantiomer.
-
Data Analysis: Integrate the corresponding signals to determine the enantiomeric ratio.
References
-
Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. National Center for Biotechnology Information. Available at: [Link]
-
GC-MS mass chromatograms for serine and its main fragment... ResearchGate. Available at: [Link]
-
New NMR Technique Enables Direct Detection of Molecular Chirality. Technology Networks. Available at: [Link]
-
Chirality Sensing of N-Heterocycles via 19F NMR. National Center for Biotechnology Information. Available at: [Link]
-
Benzyl N-(Diphenylmethylene)-L-serinate. PubChem. Available at: [Link]
-
Differentiation of Chiral Compounds Using NMR Spectroscopy. ResearchGate. Available at: [Link]
-
Amino Acid Sidechain Deprotection. Aapptec Peptides. Available at: [Link]
-
Two mass-spectrometric techniques for quantifying serine enantiomers and glycine in cerebrospinal fluid: potential confounders and age-dependent ranges. PubMed. Available at: [Link]
-
Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. McMaster University. Available at: [Link]
-
Using NMR spectroscopic methods to determine enantiomeric purity and assign absolute stereochemistry. ResearchGate. Available at: [Link]
-
The FT-IR of synthesized imine compounds. ResearchGate. Available at: [Link]
-
Synthesis of O-benzyl-L-serine - Supporting Information. pubs.acs.org. Available at: [Link]
-
Differentiation between Enamines and Tautomerizable Imines Oxidation Reaction Mechanism using Electron-Vibration-Vibration Two Dimensional Infrared Spectroscopy. National Center for Biotechnology Information. Available at: [Link]
-
Nitrile Imines: Matrix Isolation, IR Spectra, Structures, and Rearrangement to Carbodiimides. Journal of the American Chemical Society. Available at: [Link]
-
Imine and Enamine Hydrolysis Mechanism. Chemistry Steps. Available at: [Link]
-
NMR reaction monitoring in flow synthesis. Beilstein Journals. Available at: [Link]
-
Background defining during the imine formation reaction in FT-IR liquid cell. ResearchGate. Available at: [Link]
-
A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. PubMed. Available at: [Link]
-
Reactions of O-acyl-L-serines with tryptophanase, tyrosine phenol-lyase, and tryptophan synthase. PubMed. Available at: [Link]
-
Nanocrystalline Aggregation of Serine Detected by Electrospray Ionization Mass Spectrometry: Origin of the Stable Homochiral Gas. pubs.acs.org. Available at: [Link]
-
HPLC Analysis and Purification of Peptides. National Center for Biotechnology Information. Available at: [Link]
- Method for the fmoc group cleavage. Google Patents.
-
A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Advanced Chromatography Technologies. Available at: [Link]
-
NMR reaction monitoring in flow synthesis. ResearchGate. Available at: [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Benzyl N-(Diphenylmethylene)-L-serinate | C23H21NO3 | CID 10872078 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. BENZYL N-(DIPHENYLMETHYLENE)-L-SERINATE CAS#: 145362-72-7 [amp.chemicalbook.com]
- 5. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 6. beilstein-journals.org [beilstein-journals.org]
- 7. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hplc.eu [hplc.eu]
- 9. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. theanalyticalscientist.com [theanalyticalscientist.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Imine and Enamine Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 14. researchgate.net [researchgate.net]
- 15. Chirality Sensing of N-Heterocycles via 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Two mass-spectrometric techniques for quantifying serine enantiomers and glycine in cerebrospinal fluid: potential confounders and age-dependent ranges - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Deprotection of Diphenylmethylene (Benzophenone Imine)
Topic: Troubleshooting Side Reactions & Optimization during Diphenylmethylene Cleavage Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Content ID: TSC-DPM-001
Introduction: The "O'Donnell" Substrate Challenge
The diphenylmethylene (DPM) group (often referred to as the benzophenone imine) is a cornerstone of
This guide provides a mechanistic breakdown of these failure modes and validated protocols to circumvent them.
Module 1: Critical Failure Modes & Troubleshooting
Issue 1: The "Boc" Conflict (Acid Sensitivity)
Symptom: You are trying to remove the DPM group from a substrate that also contains a tert-butyl carbamate (Boc) or tert-butyl ester. Using standard 1N HCl results in the loss of both groups.
Root Cause: The DPM group is an imine.[1] Its hydrolysis is acid-catalyzed. However, the conditions required to drive the equilibrium of imine hydrolysis (low pH, water) often overlap with the cleavage conditions for Boc groups (pH < 1).
Solution: Switch to Transimination. Instead of hydrolyzing the imine with water/acid, exchange the benzophenone unit with a more nucleophilic amine—specifically Hydroxylamine hydrochloride . This reaction proceeds under mild conditions (buffered acidic) that leave Boc groups intact.
Issue 2: The Equilibrium Trap (Incomplete Reaction)
Symptom: The reaction stalls at 50-70% conversion. Adding more acid doesn't help.
Root Cause: Imine hydrolysis is reversible.[2]
Solution:
-
Increase Water Content: Ensure the THF:Water ratio is at least 1:1 or 2:1.
-
Trap the Ketone: This is difficult in hydrolysis. The transimination method (see Protocol B) solves this by forming an oxime (
), which is thermodynamically more stable than the imine, driving the reaction to completion.
Issue 3: Stereochemical Erosion (Racemization)
Symptom: Your enantiopure
-
Danger Zone: If the deprotection is slow, or if you perform a basic workup (e.g., sat.
) while unreacted imine is still present, the base will deprotonate the -position, leading to racemization.
Solution:
-
Avoid Basic Workup: Isolate the amine as a salt (hydrochloride or citrate) if possible.
-
Flash Hydrolysis: Use Citric Acid (Protocol A). It is acidic enough to hydrolyze the imine but mild enough to minimize racemization compared to strong mineral acids.
Module 2: Mechanistic Visualization
The following diagram illustrates the decision pathways for deprotection and the chemical mechanism of the transimination solution.
Figure 1: Decision matrix for selecting the optimal deprotection condition based on substrate stability.
Module 3: Validated Protocols
Protocol A: Citric Acid Hydrolysis (Standard O'Donnell Method)
Best for:
-
Dissolution: Dissolve the crude imine (1.0 equiv) in THF (
). -
Acid Addition: Add 2.0 equiv of Citric Acid (dissolved in minimal water) or use 15% aqueous Citric Acid (
). -
Reaction: Stir at room temperature for 4–12 hours.
-
Monitoring: TLC will show the disappearance of the yellow imine spot and the appearance of the benzophenone spot.
-
-
Workup (Crucial):
-
Dilute with
or EtOAc. -
Extract: The aqueous layer contains your Amine-Citrate salt. The organic layer contains the Benzophenone.[1][3][4]
-
Note: If your amine is lipophilic, it may stay in the organic layer. In that case, extract the organic layer with 1N HCl, then basify the aqueous extract separately to recover the amine.
-
Protocol B: Transimination with Hydroxylamine (Boc-Compatible)
Best for: Substrates containing Boc, tBu esters, or other acid-sensitive groups. Also easiest for purification.
-
Reagents: Suspend the imine (1.0 equiv) in Ethanol or Methanol (
). -
Addition: Add Hydroxylamine Hydrochloride (
, 1.5 – 2.0 equiv) and Sodium Acetate (1.5 equiv) (optional, to buffer if substrate is extremely acid-sensitive). -
Reaction: Stir at RT for 12 hours.
-
Workup:
-
Concentrate the solvent.
-
Partition between water and DCM.
-
Purification Advantage: Benzophenone oxime is more polar than benzophenone and often crystallizes or separates easily.
-
Outcome: The Boc group remains 100% intact due to the mild conditions.
-
Protocol C: Strong Acid Hydrolysis (1N HCl)
Best for: Simple amines, non-chiral substrates, or robust amino acids.
-
Dissolution: Dissolve imine in THF (
). -
Hydrolysis: Add 1N HCl (2–3 equiv).
-
Reaction: Stir vigorously. Reaction is usually fast (1–2 hours).
-
Workup:
-
Wash the reaction mixture with
(removes Benzophenone). -
The aqueous phase contains the pure Amine
HCl salt. -
Lyophilize or concentrate the aqueous phase.
-
Module 4: Comparison of Methods
| Feature | Method A: Citric Acid | Method B: Hydroxylamine | Method C: HCl |
| Primary Mechanism | Hydrolysis | Transimination | Hydrolysis |
| Boc Compatibility | Moderate (Time dependent) | Excellent | Poor (Deprotects Boc) |
| Racemization Risk | Low | Very Low | Moderate |
| Benzophenone Removal | Extraction required | Formed as Oxime (Solid) | Extraction required |
| Reaction Rate | Slow | Moderate | Fast |
| Reference | O'Donnell et al. [1] | Standard Practice [2] | General Protocol |
References
-
O'Donnell, M. J., Boniece, J. M., & Earp, S. E. (1978).[7][9] The synthesis of amino acids by phase-transfer reactions.[7][10] Tetrahedron Letters, 19(30), 2641–2644.
- Significance: Establishes the citric acid hydrolysis method for PTC-derived amino acids.
-
O'Donnell, M. J., Bennett, W. D., & Wu, S. (1989). The stereoselective synthesis of
-amino acids by phase-transfer catalysis.[7][10] Journal of the American Chemical Society, 111(6), 2353–2355.- Significance: Details the enantioselective alkylation and subsequent deprotection steps preserving stereochemistry.
-
Pickard, P. L., & Jenkins, S. H. (1953). Ketimines. Journal of the American Chemical Society, 75(23), 5899–5901.
- Significance: Foundational work on the hydrolysis mechanism and equilibrium of benzophenone imines.
Sources
- 1. ijcrt.org [ijcrt.org]
- 2. Imine and Enamine Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Benzophenone imine: applications as an ammonia equivalent_Chemicalbook [chemicalbook.com]
- 5. Hydroxylamine hydrochloride used in the synthesis of anticancer drugs and sulphonamides [handom-chem.com]
- 6. chegg.com [chegg.com]
- 7. O'Donnell Amino Acid Synthesis [organic-chemistry.org]
- 8. A Straightforward Diphenylmethyl Protection Method and Deprotection of Some Pyrimidine Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The synthesis of amino acids by phase-transfer reactions [organic-chemistry.org]
- 10. scispace.com [scispace.com]
Technical Support Center: Diphenylmethylene (Benzophenone Imine) Protection
Ticket System ID: DPM-PROTO-2024 Status: Active Operator: Senior Application Scientist
Introduction: The "Schiff Base" Paradox
Welcome to the technical support hub for the diphenylmethylene (DPM) protecting group, often referred to as the benzophenone imine .
The Paradox: This group is a fortress against basic and nucleophilic attack, making it the gold standard for Phase Transfer Catalysis (PTC) and O'Donnell alkylations.[1] However, it is structurally fragile against hydrolysis.[1] A single proton can initiate its collapse.
This guide treats your chemistry as a system. We do not just list "errors"; we diagnose the mechanistic failure points in your workflow.
Module 1: Stability & Reactivity Profile
Visualizing the Stability Landscape
Before troubleshooting, you must understand where the DPM group survives.[1] It functions as a thermodynamic sink in basic media but kinetically collapses in acidic moisture.
Figure 1: The DPM Stability Decision Matrix. Note the high stability in basic/nucleophilic environments versus immediate lability in acidic conditions.
Module 2: Troubleshooting Chromatography (The #1 Failure Mode)
User Ticket: "I synthesized my protected amino acid, but after silica gel column chromatography, I recovered benzophenone and free amine. What happened?"
Root Cause: Silica gel is weakly acidic (
The Fix: Neutralization Protocol
You must neutralize the stationary phase before loading your compound.
Protocol: Triethylamine (Et3N) Passivation
-
Slurry Preparation: Prepare your silica slurry using your eluent + 1% v/v Triethylamine .
-
Column Packing: Pour the column with this basic slurry.
-
Flushing: Flush the column with 2-3 column volumes of the pure eluent (without Et3N) to remove excess base, leaving the silica surface neutralized.
-
Loading: Load your crude DPM-protected compound.
-
Elution: Run your gradient.
Alternative: Use Neutral Alumina (Brockmann Grade III) instead of silica gel. Alumina is less prone to inducing hydrolysis but may alter your separation resolution [2].
| Stationary Phase | Pre-treatment | DPM Recovery Rate | Risk Level |
| Silica Gel (Standard) | None | < 40% (Decomposed) | High |
| Silica Gel (Passivated) | 1% Et3N Flush | > 90% | Low |
| Neutral Alumina | None | > 95% | Minimal |
Module 3: The O'Donnell Alkylation (Phase Transfer Catalysis)
User Ticket: "I am performing an enantioselective alkylation using the O'Donnell method. The reaction turns yellow, but the yield is stalling."
Root Cause: The "yellow" color is the deprotonated aza-enolate, which is good. Stalling usually indicates interfacial failure or catalyst poisoning .
Mechanistic Insight:
The DPM group acidifies the
Optimization Checklist
-
Catalyst Choice: Ensure you are using a quaternary ammonium salt (e.g., Tetrabutylammonium bromide - TBAB) or a specialized Cinchona alkaloid for enantioselectivity [4].[1]
-
Agitation: PTC is diffusion-controlled. Vigorous stirring (1000+ RPM) is non-negotiable to maximize the interfacial surface area.
-
Water Concentration: While the reaction requires aqueous base, too much water can slow the transfer. Use 50% NaOH/KOH for optimal results.
Standard O'Donnell Protocol (Self-Validating):
-
Mix: DPM-Glycine-Ester (1.0 eq) + Alkyl Halide (1.2 eq) in Toluene/DCM.
-
Add: PTC (10 mol%).
-
Trigger: Add 50% aq. KOH.
-
Monitor: Watch for the color change (transient deep yellow/red anion).
-
Validation: TLC should show the disappearance of the starting imine (
in 4:1 Hex/EtOAc) and appearance of the alkylated product. Note: The product is also an imine and will hydrolyze if the TLC plate is left too long.
Module 4: Transimination (The Hidden Enemy)
User Ticket: "I tried to protect a diamine (like Lysine), but I ended up with a mixture of products."
Root Cause: Transimination.[2] The benzophenone imine is in equilibrium. If your substrate has multiple primary amines, or if you introduce another amine (like hydroxylamine or hydrazine) during workup, the benzophenone moiety can "hop" to the more nucleophilic nitrogen [5].[1]
Figure 2: The Transimination Pathway. This equilibrium is driven by the relative nucleophilicity of the amines and steric factors.
Prevention:
-
Avoid amine-based buffers during workup.
-
If selectively protecting a diamine, control stoichiometry strictly (1.0 eq) and temperature (0°C).[1]
Module 5: Deprotection (Controlled Demolition)
User Ticket: "I need to remove the DPM group without racemizing my amino acid."
Solution: Mild Acidic Hydrolysis. You do not need harsh refluxing acid. The Schiff base is labile enough for mild conditions.
Method A: The Citric Acid Wash (Mildest)
-
Reagent: 15% Citric acid (aq).
-
Procedure: Dissolve substrate in THF. Add Citric acid solution. Stir at RT for 2-4 hours.[3]
-
Workup: Wash with ether (removes the cleaved benzophenone). The product (amino acid salt) stays in the aqueous phase.
-
Why: Citric acid is strong enough to hydrolyze the imine but too weak to affect racemization-prone centers or acid-sensitive esters (like t-Butyl esters) [6].
Method B: Hydroxylamine Exchange (Non-Acidic)
-
Reagent: Hydroxylamine hydrochloride (
) in Ethanol. -
Mechanism: Transimination.[2][4] The hydroxylamine attacks the imine, forming the stable Benzophenone Oxime and releasing your amine.[1]
-
Advantage: Useful if your substrate contains extremely acid-sensitive groups (like silyl ethers).
FAQ: Rapid Fire Troubleshooting
Q: Can I use DPM protection for peptide synthesis? A: Generally, no.[1] The DPM group is too labile for the repeated TFA treatments in Boc-chemistry and can be prone to transimination during Fmoc deprotection (piperidine). It is best used for monomer synthesis (making the amino acid), not oligomer assembly.[1]
Q: My NMR shows a forest of aromatic peaks. How do I confirm I have the DPM group?
A: Look for the diagnostic peaks. The DPM group shows two distinct multiplets in the aromatic region (due to the inequivalent phenyl rings perpendicular to each other) and a quaternary carbon in
Q: Is the DPM group stable to reduction?
A: It is stable to
References
-
O'Donnell, M. J. (2004).[1] "The Enantioselective Synthesis of
-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters." Accounts of Chemical Research. Link[1] -
Wuts, P. G. M. (2014).[1] Greene's Protective Groups in Organic Synthesis. 5th Edition. John Wiley & Sons. (Chapter on Protection for the Amino Group). Link[1]
-
O'Donnell, M. J., Boniece, J. M., & Earp, S. E. (1978).[1][4][5] "The synthesis of amino acids by phase-transfer reactions."[4][6] Tetrahedron Letters. Link[1]
-
Lygo, B., & Andrews, B. I. (2004).[1] "Asymmetric Phase-Transfer Catalysis Utilizing Chiral Quaternary Ammonium Salts: Asymmetric Alkylation of Glycine Imines." Accounts of Chemical Research. Link[1]
-
Pickard, S. T., & Smith, H. E. (1990).[1] "Transimination of benzophenone imines: A mechanism for embedding exogenous redox activity into the nucleosome." Journal of the American Chemical Society.[4][6] Link[1]
-
BenchChem Technical Support. (2025). "Selective Removal of Diphenylmethylene (DPM) Protecting Groups." BenchChem Guides. Link[1]
Sources
- 1. A Straightforward Diphenylmethyl Protection Method and Deprotection of Some Pyrimidine Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transimination of Quinone Imines: A Mechanism for Embedding Exogenous Redox Activity into the Nucleosome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agroipm.cn [agroipm.cn]
- 4. O'Donnell Amino Acid Synthesis [organic-chemistry.org]
- 5. The synthesis of amino acids by phase-transfer reactions [organic-chemistry.org]
- 6. A mild and efficient route to Schiff base derivatives of amino acids (1982) | Martin J. O'Donnell | 345 Citations [scispace.com]
Validation & Comparative
Beyond Standard Protection: The Strategic Advantages of Benzyl N-(Diphenylmethylene)-L-serinate
Topic: Advantages of Using Benzyl N-(Diphenylmethylene)-L-serinate over Boc-Ser(Bzl)-OH Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the landscape of amino acid synthesis, Boc-Ser(Bzl)-OH is the "standard brick"—a robust, pre-protected building block ideal for routine solid-phase peptide synthesis (SPPS). However, for researchers tasked with synthesizing complex non-canonical amino acids , O-glycosylated serines , or dehydroalanine precursors , the standard Boc derivative is often a dead end due to its blocked side chain and reactive carbamate proton.
This guide details why Benzyl N-(Diphenylmethylene)-L-serinate (hereafter referred to as the Schiff Base Serine ) is the superior scaffold for side-chain diversification. Unlike Boc-Ser(Bzl)-OH, the Schiff Base Serine offers a free hydroxyl group coupled with a non-participating, proton-free nitrogen protecting group , enabling chemistries that are impossible with standard carbamates.
Structural & Mechanistic Comparison
The fundamental difference lies not just in the protecting groups, but in the reactive potential of the molecule.
| Feature | Benzyl N-(Diphenylmethylene)-L-serinate | Boc-Ser(Bzl)-OH |
| Structure | Amine: Diphenylketimine (Schiff Base)Side Chain: Free Hydroxyl (-OH)Carboxyl: Benzyl Ester | Amine: tert-Butoxycarbonyl (Boc)Side Chain: Benzyl Ether (-OBzl)Carboxyl: Free Acid (-COOH) |
| Nitrogen Proton | Absent. (Ph | Present. (Boc-NH -) |
| Side Chain Status | Reactive. Ready for functionalization.[1] | Inert. Blocked by Benzyl group. |
| Primary Utility | Scaffold for synthesizing modified amino acids (Glycosyl, Phospho, Unnatural ethers). | Building Block for standard peptide chain assembly. |
| Base Stability | High. Compatible with strong bases (e.g., NaH, KOtBu) for O-alkylation. | Low. Strong base deprotonates N-H, leading to racemization or oxazolidinone formation. |
Core Technical Advantages
Advantage A: The "No N-H" Advantage in O-Alkylation
When synthesizing unnatural amino acids via O-alkylation (e.g., creating an ether linkage to a drug pharmacophore), the presence of the carbamate proton in Boc derivatives is fatal.
-
The Boc Failure Mode: Treatment of a Boc-Ser derivative with a strong base (like NaH) to activate the side-chain hydroxyl often results in the deprotonation of the amide nitrogen first (pKa ~17). This leads to intramolecular cyclization, forming a 2-oxazolidinone byproduct, or
-carbon racemization via enolization. -
The Schiff Base Solution: The Diphenylmethylene group has no N-H proton. The nitrogen lone pair is involved in the imine system and sterically shielded by two phenyl rings. Consequently, bases react exclusively with the side-chain hydroxyl, allowing for clean, high-yield O-alkylation without touching the chiral center.
Advantage B: Stereocontrol in O-Glycosylation
For glycopeptide synthesis (e.g., Tn antigen precursors), the protecting group on the amine dictates the stereochemistry of the glycosidic bond.
-
Boc/Fmoc Limitation (Neighboring Group Participation): Carbamate groups can participate in the glycosylation reaction, often directing the formation of the
-anomer via a 5-membered intermediate. -
Schiff Base Superiority: The diphenylmethylene group is non-participating . It does not stabilize the oxocarbenium ion intermediate. This lack of participation is crucial when the target is the
-anomer (common in mucin-type O-glycans), as it allows the anomeric effect and solvent conditions to drive the stereoselectivity without interference.
Visualizing the Mechanistic Pathways
The following diagram illustrates the divergent pathways when subjecting both compounds to base-mediated alkylation conditions.
Figure 1: Mechanistic divergence under basic alkylation conditions. The Schiff base prevents N-deprotonation, ensuring chemoselective side-chain modification.
Experimental Protocol: Synthesis of O-Allyl-L-Serine Derivative
A self-validating protocol demonstrating the utility of the Schiff base for side-chain modification.
Objective: Synthesize Benzyl O-allyl-N-(diphenylmethylene)-L-serinate. This intermediate is a precursor for Ring-Closing Metathesis (RCM) peptide stapling.
Reagents:
-
Benzyl N-(Diphenylmethylene)-L-serinate (1.0 eq)
-
Allyl Bromide (1.2 eq)
-
Tetrabutylammonium hydrogen sulfate (TBAHS) (0.1 eq) - Phase Transfer Catalyst
-
Toluene (Solvent)
-
50% Aqueous NaOH
Protocol:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve Benzyl N-(Diphenylmethylene)-L-serinate (1.0 g, 2.78 mmol) in Toluene (15 mL).
-
Catalyst Addition: Add TBAHS (94 mg, 0.28 mmol). Stir for 5 minutes at Room Temperature (RT).
-
Base Addition: Add 50% aqueous NaOH (5 mL) to the rapidly stirring biphasic mixture.
-
Checkpoint: The mixture must be stirred vigorously to ensure emulsion formation, critical for Phase Transfer Catalysis (PTC).
-
-
Alkylation: Dropwise add Allyl Bromide (0.29 mL, 3.34 mmol).
-
Reaction: Stir vigorously at RT for 4 hours.
-
Workup: Separate layers. Extract aqueous layer with Toluene (2x). Wash combined organics with water (3x) until neutral pH (prevents hydrolysis of the imine during concentration). Dry over Na2SO4.[3][4]
-
Purification: Concentrate in vacuo. The crude oil is typically pure enough (>95%) for subsequent hydrolysis, or can be purified via flash chromatography on silica (pre-treated with 1% Et3N to prevent silica acidity from hydrolyzing the Schiff base).
Why this works: The 50% NaOH would instantly degrade a Boc group or cause oxazolidinone formation. The Schiff base is stable to these harsh basic conditions, and the bulky diphenyl group protects the alpha-proton from racemization under PTC conditions.
Transitioning to Peptide Synthesis (Deprotection)
Once the side chain is modified, the Schiff base must be removed to allow for peptide coupling.
-
Reagent: 1N HCl in THF or 15% Citric Acid (mild).
-
Conditions: Stir at RT for 1-2 hours.
-
Result: The Diphenylmethylene group hydrolyzes to benzophenone (removable by ether wash) and the free amine salt is generated, ready for Fmoc/Boc protection or direct coupling.
References
-
O'Donnell, M. J. (2004).
-Amino Acids from the Benzophenone Imines of Glycine Derivatives." Accounts of Chemical Research. -
BenchChem. (2025).[3][5] "Applications of Diphenylmethylene-Glycine Benzyl Ester in Organic Synthesis." Application Notes.
-
Dondoni, A., & Massi, A. (2001). "Asymmetric Synthesis of
-Amino Acids via Nucleophilic Addition to Chiral Imines." Chemical Reviews. -
Scott, W. L., et al. (2017). "Solid-Phase Synthesis of Unique Amino Acids." Journal of Combinatorial Chemistry.
-
BOC Sciences. (2024). "D-Serine Benzyl Ester Hydrochloride Applications." Product Guide.
Sources
Comparative Analysis of Serine Side-Chain Deprotection Strategies
Executive Summary
The hydroxyl group of Serine (Ser) presents a unique dual challenge in peptide synthesis: it is a nucleophile prone to O-acylation during coupling, and a leaving group susceptible to
This guide compares the three dominant deprotection methodologies—Acidolytic Global (tBu) , Dilute Acid Selective (Trt) , and Orthogonal Palladium (Alloc) —analyzing their mechanistic distinctives, scavenger requirements, and suitability for complex peptide sequences.
| Feature | Method A: Standard (tBu) | Method B: High-Fidelity (Trt) | Method C: Orthogonal (Alloc) |
| Mechanism | Equilibrium Acidolysis (1% TFA) | Pd(0) Catalyzed Allyl Transfer | |
| Primary Risk | Alkylation of Trp/Met/Tyr | Incomplete removal (Reversible) | Catalyst poisoning / Metal traces |
| Scavenger Need | Critical (High Load) | Moderate (Silane required) | Scavenger for allyl carbocation |
| Best For | Routine Global Deprotection | Post-synthetic modification (Phosphorylation) | Cyclic peptides / Stapling |
Part 1: The Mechanistic Landscape
To choose the correct method, one must understand the causality of failure. Serine deprotection is not merely about removing a protecting group; it is about managing the resulting carbocation and preventing backbone degradation.
The -Elimination Threat
Under strong basic conditions (Fmoc removal) or poorly optimized acidic conditions, Serine can undergo dehydration to form Dehydroalanine (Dha) . Dha is highly reactive and can lead to:
-
Chain fragmentation.
-
Racemization.
-
Formation of diastereomers via non-stereoselective re-hydration.
Diagram 1: Mechanistic Pathways & Scavenger Logic
The following diagram illustrates the divergence between successful deprotection and the alkylation side-reactions caused by the tert-butyl cation.
Figure 1: The critical role of scavengers in intercepting the tert-butyl cation before it alkylates sensitive residues.
Part 2: Detailed Methodologies
Method A: The Standard – Ser(tBu) Global Deprotection
Context: Used in 95% of Fmoc SPPS. The tBu group is removed simultaneously with resin cleavage.
-
The Challenge: The tert-butyl cation is a "hard" electrophile. If not quenched, it will alkylate the indole ring of Tryptophan (mass +56 Da) or the phenolic ring of Tyrosine.
-
The Solution: Optimized Scavenger Cocktails.
Comparative Scavenger Performance
| Cocktail | Composition (v/v) | Best Use Case | Ser(tBu) Efficiency |
| Reagent B | TFA (88), Phenol (5), H2O (5), TIS (2) | General Purpose | Good |
| Reagent K | TFA (82.5), Phenol (5), H2O (5), Thioanisole (5), EDT (2.[1][2]5) | Cys/Met/Trp rich sequences | Excellent |
| Reagent L | TFA (88), TIS (2), DTT (5), H2O (5) | Odorless alternative to K | Very Good |
Protocol 1: High-Efficiency Cleavage (Reagent K)
-
Preparation: Pre-cool TFA to 4°C to minimize exothermic side reactions upon mixing.
-
Cocktail Assembly: Mix TFA, Phenol, Water, Thioanisole, and EDT. Note: EDT is foul-smelling; use a fume hood.
-
Incubation: Add 10-20 mL cocktail per gram of resin. Shake at room temperature for 2.5 to 3 hours .
-
Why 3 hours? Ser(tBu) is slower to deprotect than Boc-Lys. Premature termination leads to Ser(tBu) deletion sequences.
-
-
Precipitation: Filter resin and precipitate filtrate into ice-cold diethyl ether.
Method B: The Selective – Ser(Trt) Removal
Context: Used when the peptide requires on-resin modification (e.g., selective phosphorylation of Serine) or when the sequence is extremely sensitive to carbocations.
-
The Mechanism: The Trityl (Trt) group is extremely acid-labile.[3] It can be removed with 1% TFA, leaving tBu and Boc groups intact.
-
Visual Cue: The resin often turns bright yellow or red upon Trt removal due to the stable trityl cation.[4]
Protocol 2: Selective On-Resin Deprotection
-
Acid Treatment: Treat with 1% TFA / 5% TIS / 94% DCM (v/v).
-
Cycle: Perform 10 x 2-minute washes.
-
Critical Step: Do not incubate for long periods. Short, repeated washes drive the equilibrium forward and prevent premature cleavage of the peptide from the resin (especially on 2-CTC resin).
-
-
Neutralization: Wash immediately with 5% DIPEA/DCM to neutralize the resin before proceeding to the next coupling step.
Part 3: Troubleshooting & Advanced Strategies
The N O Acyl Shift
In strong acids (Method A), the protonated serine hydroxyl can attack the upstream amide carbonyl, breaking the peptide backbone bond and forming an ester (isopeptide).[1]
-
Symptom: HPLC shows a peak with the correct mass but different retention time.
-
Remediation: This is reversible.[1] Incubate the crude peptide in aqueous buffer (pH 7.5) for 2-4 hours before purification. The ester will rearrange back to the native amide.
Pseudoproline Dipeptides
For sequences where Serine causes aggregation (hydrophobic collapse), using Fmoc-Ser(tBu)-Thr(
-
Benefit: The oxazolidine ring disrupts secondary structure (beta-sheets), improving coupling efficiency.
-
Deprotection: The ring opens spontaneously during standard TFA cleavage (Method A), regenerating native Serine.
Part 4: Decision Matrix
Use the following logic flow to select the appropriate deprotection strategy for your specific peptide.
Figure 2: Strategic decision tree for selecting Serine protecting groups based on peptide complexity.
References
-
Chan, W. C., & White, P. D. (2000). Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press.
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.
-
Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2, 3247–3256.
-
Sigma-Aldrich (Merck). (2024). Cleavage and Deprotection Protocols for Fmoc SPPS.
-
Mutter, M., et al. (2004). Pseudoprolines in Peptide Synthesis. Peptide Science, 80(2), 294-306.
Sources
Technical Guide: Validation of Stereochemical Integrity Post-Deprotection
Executive Summary
In the synthesis of chiral therapeutics, the removal of protecting groups (deprotection) is a critical inflection point. While often viewed as a routine "cleanup" step, it is chemically aggressive and represents a high-risk phase for racemization and epimerization.
Regulatory bodies, guided by ICH Q6A , mandate that chiral drug substances be characterized for stereoisomeric purity. A loss of integrity here does not just reduce yield; it introduces enantiomeric impurities that may possess distinct pharmacological or toxicological profiles.
This guide compares the industry-standard methodologies for validating stereochemical integrity. We move beyond legacy methods (Optical Rotation) to advocate for Direct Chiral Chromatography (SFC/HPLC) and Advanced Marfey’s Method as the only self-validating, defensible workflows for modern drug development.
The Challenge: Mechanisms of Erosion
To validate integrity, one must understand how it is lost. Racemization during deprotection is rarely random; it is mechanistically driven by the reagents used to cleave the protecting group.
The Threat Vectors
-
Base-Catalyzed Enolization (e.g., Fmoc removal): The use of secondary amines (piperidine) to remove Fmoc groups can abstract the
-proton of the amino acid, forming a planar enolate intermediate. Reprotonation can occur from either face, leading to racemization. This is exacerbated in sensitive residues like Cysteine and Histidine.[1] -
Acid-Catalyzed Oxazolone Formation: During activation or strong acid deprotection (Boc removal), the carbonyl oxygen of the backbone amide can attack the activated carbonyl, forming an oxazolone (azlactone). This 5-membered ring renders the
-proton highly acidic ( ), facilitating rapid epimerization.
Comparative Analysis of Validation Methods
We evaluate three approaches: the Gold Standard (Chiral Chromatography), the Structural Alternative (Derivatization), and the Legacy Trap (Polarimetry).
Method A: Direct Chiral Chromatography (HPLC/SFC)
The Gold Standard for Quantitative Purity
This method utilizes Chiral Stationary Phases (CSPs)—typically polysaccharides (amylose/cellulose) coated on silica—to discriminate between enantiomers based on steric fit and hydrogen bonding.
-
Why it wins: It measures the enantiomer directly without chemical modification.
-
The SFC Advantage: Supercritical Fluid Chromatography (SFC) uses
as the primary mobile phase. It offers lower viscosity than HPLC, allowing for 3x–5x faster flow rates and higher resolution of closely eluting enantiomers.
Method B: Advanced Marfey’s Method (LC-MS)
The Solution for Amino Acids & Peptides
When direct chiral separation is difficult (e.g., highly polar amino acids), we use derivatization. The analyte reacts with a chiral reagent (Marfey’s Reagent: FDAA) to convert enantiomers into diastereomers .
-
Mechanism: Diastereomers have different physical properties and can be separated on standard achiral C18 columns.
-
Pros: Extremely high sensitivity (MS-compatible); ideal for trace analysis in biological matrices.
-
Cons: Requires chemical handling; kinetic resolution issues if the derivatization isn't complete.
Method C: Optical Rotation (Polarimetry)
The Legacy Trap
Verdict: DO NOT USE for Purity Validation.
Specific rotation
-
The "Horeau Effect": Impurities can have vastly higher specific rotations than the target. A 1% impurity with a high rotation can skew the result, masking a 5% loss in enantiomeric excess (ee).
-
Regulatory Standpoint: Regulatory agencies increasingly reject specific rotation as a standalone test for chiral purity (ICH Q6A).
Data Summary: Method Performance
| Feature | Chiral SFC (Recommended) | Marfey's Method (Derivatization) | Optical Rotation (Legacy) |
| Selectivity | Direct Enantiomer Separation | Diastereomeric Separation | Aggregate (Non-selective) |
| LOD/Sensitivity | < 0.05% impurity | < 0.01% impurity (MS) | > 1.0% (unreliable) |
| Throughput | High (2-5 min/run) | Medium (Deriv. + 20 min run) | High (Instant) |
| Risk of False Result | Low | Medium (Kinetic Resolution) | Critical (Impurity interference) |
| Sample Destructive? | No | Yes | No |
Decision Matrix: Selecting the Right Workflow
Caption: Strategic decision tree for selecting the appropriate stereochemical validation method based on analyte properties.
Experimental Protocols
Protocol A: Chiral SFC Method Development (Self-Validating)
Objective: Establish a quantitative assay for the enantiomer of interest.
Reagents:
-
Mobile Phase A:
(SFC Grade) -
Co-Solvent (Modifier): Methanol, Ethanol, or Isopropanol (with 0.1% Diethylamine for basic analytes).
-
Columns: Chiralpak AD-H, Chiralcel OD-H, Chiralpak IC (Screening set).
Step-by-Step Workflow:
-
Racemate Generation (The System Suitability Control):
-
Do not rely solely on the pure product. You must prove you can see the impurity.
-
Mix equal parts of your starting material enantiomers or intentionally racemize a small aliquot of product (using base/heat) to create a ~50:50 mixture.
-
-
Primary Screening:
-
Inject the Racemate onto the screening columns using a gradient of 5% to 40% Co-Solvent over 5 minutes.
-
Success Criterion: Resolution (
) > 2.0 between enantiomers.
-
-
Method Optimization:
-
Select the column with the best separation. Switch to isocratic mode (e.g., 15% MeOH) to flatten the baseline for integration.
-
-
Validation Injection:
-
Inject the Test Sample (Deprotected Product).
-
Spike the Test Sample with 0.1% of the undesired enantiomer (standard) to verify the Limit of Detection (LOD). This proves that if the impurity were there, you would see it.
-
Protocol B: Advanced Marfey’s Method
Objective: Detect racemization in amino acids post-hydrolysis.
Reagents:
Step-by-Step Workflow:
-
Derivatization:
-
Dissolve sample (
) in water ( ). -
Add 1 M
( ) followed by 1% FDAA in acetone ( ). -
Heat at 40°C for 1 hour. (Caution: Overheating can cause chemically induced racemization).
-
Quench with 1 M
( ).[3]
-
-
Analysis (LC-MS):
-
Self-Validation:
-
Run authentic L- and D- standards derivatized with FDAA to establish retention times.
-
Critical Check: Ensure the FDAA reagent itself is optically pure. Impure reagent will create "ghost" peaks.
-
Validation Workflow Diagram
Caption: End-to-end workflow from chemical deprotection to analytical pass/fail decision.
References
-
International Council for Harmonisation (ICH). ICH Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances.[9][10] (2000).[10] Link
-
Bhogal, N. et al. Marfey's reagent: 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide.[2][11] A reagent for the chiral analysis of amino acids.Journal of Chromatography A. (2011). Link
-
BenchChem. A Head-to-Head Battle for Enantiomeric Purity: Chiral HPLC vs. NMR. (2025).[2][12][13] Link
-
Polavarapu, P. L. Optical rotation: what's left is not always right in total synthesis.Royal Society of Chemistry. (2017). Link
- Snyder, L. R. et al.Introduction to Modern Liquid Chromatography. Wiley-Interscience. (2010). (Standard Text for HPLC Theory).
Sources
- 1. peptide.com [peptide.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. LC-MS/MS-Based Separation and Quantification of Marfey’s Reagent Derivatized Proteinogenic Amino Acid DL-Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. peptide.com [peptide.com]
- 7. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 10. ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. Use of Marfey's reagent and analogs for chiral amino acid analysis: assessment and applications to natural products and biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
